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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address the challenges researchers, scientists, and drug development professionals

encounter when segmenting confluent multiple sclerosis (MS) lesions in Magnetic Resonance

Imaging (MRI).

Frequently Asked Questions (FAQs)
Q1: What are confluent lesions and why do they pose a segmentation challenge?

A: In the early stages of multiple sclerosis, lesions in the brain's white matter are typically

discrete and focal.[1] As the disease progresses, these individual lesions can grow and merge,

forming larger, irregularly shaped areas of damage known as confluent lesions.[1][2] This

confluence is a major challenge for both manual and automated segmentation methods. The

primary difficulty lies in accurately identifying and separating the individual lesions that have

merged, which is critical for precise disease monitoring.[3][4] Standard automated techniques

that group connected bright pixels often fail to distinguish between a single large lesion and

multiple smaller, pathologically distinct lesions that have become confluent.

Q2: My automated segmentation algorithm is merging distinct lesions into one large confluent

area. Why is this happening and how can I address it?

A: This is a common issue, particularly with algorithms that use a semantic segmentation

approach followed by a post-processing step like "connected components" (CC) analysis. The

CC method identifies any spatially connected group of lesion voxels as a single instance, which
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is inherently unable to separate confluent lesions. This can lead to a significant underestimation

of the true lesion count, especially in patients with a high lesion load.

Troubleshooting Steps:

Review the Algorithm's Methodology: Check if your algorithm is based on a simple

connected components approach.

Explore Advanced Post-Processing: Some methods, like the Hessian-based approach,

attempt to identify distinct lesion centers within a confluent cluster to partition it into separate

lesion candidates. Another method, Automated Confluent Splitting (ACLS), exists but tends

to oversplit lesions, leading to an overestimation of lesion counts.

Consider Instance Segmentation Models: For a more robust solution, consider using an end-

to-end instance segmentation framework. Models like ConfLUNet are specifically designed

to jointly optimize lesion detection and delineation, showing significant improvement over

traditional methods for separating confluent lesions.

Q3: What are the best practices for manually segmenting confluent lesions to ensure

consistency?

A: Manual segmentation is often considered the gold standard but is time-consuming and

prone to inter- and intra-rater variability, especially with complex confluent lesions.

Best Practices:

Use a Multi-Contrast Approach: Relying on a single MRI contrast is not recommended. A

multimodal protocol using 3D T1-weighted and 3D FLAIR images, supported by conventional

T2-weighted and proton-density images, is superior for lesion identification and delineation.

Establish Clear Lesion Criteria: Define strict criteria for what constitutes a lesion (e.g., must

be hyperintense on T2/FLAIR, hypointense on T1, and consist of at least 3 contiguous

voxels).

Develop a Standardized Protocol: Create a detailed protocol for raters that outlines how to

handle ambiguous borders and how to attempt to separate individual lesions within a

confluent area, if possible.
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Blinded Re-reads and Consensus Reviews: Have multiple expert raters segment the same

scans independently. Where discrepancies arise, a consensus review should be performed

to finalize the segmentation. This reduces individual bias.

Training and Calibration: Ensure all raters are thoroughly trained on the protocol. Periodic

calibration exercises, where all raters segment the same set of images and compare results,

can help maintain consistency over time.

Q4: How can I differentiate between periventricular and deep white matter confluent lesions?

A: White matter lesions are often categorized based on their location. Periventricular white

matter lesions (PVWMLs) are attached to or contiguous with the brain's ventricular system.

Deep white matter lesions (DWMLs) are located separately in the subcortical white matter. This

distinction is functionally relevant, as PVWMLs are more strongly associated with cognitive

decline, while DWMLs have been linked to mood disorders.

Identification Protocol:

Anatomical Reference: Use a co-registered T1-weighted image to clearly visualize the

ventricles.

Proximity Rule: A common approach is to define a proximity threshold. For example,

periventricular lesions can be defined as those where at least one lesion voxel is within a

specific distance (e.g., 4 mm) of a ventricle. Lesions that do not meet this criterion are

classified as deep white matter lesions.

Automated Classification: Some software tools can automatically classify lesions based on

their spatial relationship to an anatomical atlas of the ventricular system.

Troubleshooting Guides
Guide 1: Inaccurate Lesion Volume and Count in
Advanced MS

Problem: You observe that your automated pipeline reports a lower lesion count and a less-

than-expected increase in total lesion volume over time in patients with advanced MS,

despite clinical evidence of disease progression.
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Probable Cause: As the disease progresses, individual lesions merge into large confluent

clusters. Your segmentation algorithm likely uses a connected components analysis, which

incorrectly counts these large clusters as single lesions, leading to an underestimation of the

true lesion number.

Solution Workflow:
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Problem Identification

Solution Pathways

Outcome

Inaccurate Lesion Count/Volume in Advanced MS

Is the algorithm using 
Connected Components (CC)?

Option 1: Advanced Post-Processing
(e.g., Hessian-based splitting)

Yes

Option 2: End-to-End Instance Segmentation
(e.g., ConfLUNet)

Yes

Evaluate performance against
 manually-separated ground truth

Improved accuracy in
 lesion instance segmentation

Click to download full resolution via product page

Workflow for troubleshooting inaccurate lesion counts.
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Guide 2: High False Positive Rate in Periventricular
Regions

Problem: Your segmentation results show a high number of false positive lesions, particularly

around the ventricles.

Probable Cause: The FLAIR (Fluid-Attenuated Inversion Recovery) sequence, while

sensitive to white matter lesions, can sometimes cause hyperintensities in the periventricular

region due to CSF flow artifacts or incomplete CSF signal nulling. These artifacts can be

mistaken for lesions.

Solution Protocol:

Multi-Contrast Review: Do not rely solely on FLAIR images. Cross-reference any potential

lesion with T1-weighted and T2-weighted images. True MS lesions are typically

hypointense on T1-weighted images.

Intensity and Morphology Analysis: True lesions often have a characteristic ovoid shape

and orientation perpendicular to the ventricles. Artifacts may have a more linear or

irregular appearance.

Refine Pre-processing: Ensure that image pre-processing steps, such as inhomogeneity

correction and intensity normalization, are correctly applied across all sequences.

Algorithm Training Data: If using a supervised machine learning model, ensure the training

data includes examples of these common artifacts labeled as non-lesions to improve the

model's specificity.

Quantitative Data Summary
Table 1: Comparison of Automated Segmentation Methods for Confluent Lesions

This table compares the performance of different automated approaches for segmenting

individual lesion instances, highlighting the challenges faced by traditional methods with

confluent lesions.
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Method
Category

Core
Technology

Advantage
Disadvantage
with Confluent
Lesions

Reference

Semantic +

Connected

Components

(CC)

CNN (e.g., U-

Net) for voxel-

wise

segmentation,

then groups

connected

voxels.

Simple to

implement post-

segmentation.

Fails to separate

touching or

merged lesions,

leading to

undercounting.

Semantic +

Automated

Splitting (ACLS)

CNN for voxel-

wise

segmentation,

followed by an

algorithm to split

confluent

masses.

Attempts to

address

confluence

directly.

Tends to

oversplit lesions,

resulting in poor

precision and

overcounting.

End-to-End

Instance

Segmentation

(ConfLUNet)

A single deep

learning model

that

simultaneously

detects and

delineates each

lesion instance.

Specifically

designed to

handle

confluence;

jointly optimizes

detection and

segmentation.

Outperforms CC

and ACLS in

both detection

and instance

segmentation

quality.

Table 2: Performance Metrics for Confluent Lesion Unit (CLU) Detection

Quantitative results comparing ConfLUNet to baseline methods for detecting Confluent Lesion

Units (CLUs), which represent the individual pathological lesions. Data is from a study on a

held-out test set.
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Method
F1 Score
(CLU)

Precision
(CLU)

Recall (CLU) Key Finding

Connected

Components

(CC)

- High Low

Consistently

underestimates

CLU counts due

to low recall.

ACLS - Low High

Tends to

oversplit, leading

to low precision.

ConfLUNet 81.5% High High

Achieves the

highest F1 score

by improving

recall over CC

and precision

over ACLS.

Experimental Protocols & Methodologies
Protocol 1: Multi-Contrast Manual Segmentation of
Cortical and Confluent Lesions
This protocol is based on a study comparing different manual reading methods.

Image Acquisition: Acquire 3D T1-weighted, 3D FLAIR, dual fast spin-echo proton-

density/T2-weighted (PD/T2) images. A 3T MRI scanner is recommended for higher

resolution and signal-to-noise ratio.

Pre-processing:

Perform bias field correction on all images.

Resample all images to a 1-mm isotropic resolution.

Linearly register FLAIR, PD, and T2 images to the T1-weighted image space.

Segmentation Criteria: A region is defined as a lesion if it:
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Includes at least 3 contiguous voxels.

Appears hyperintense on T2-weighted and FLAIR images.

Appears hypointense on T1-weighted images relative to adjacent normal-appearing cortex

or white matter.

Procedure: Raters should view all co-registered image contrasts simultaneously. The high

gray matter/white matter contrast of the T1-weighted sequence is particularly useful for

assessing whether a lesion crosses a cortical boundary. For confluent lesions, raters should

use morphological cues and intensity variations across different contrasts to infer the

boundaries of the original, distinct lesions where possible.

Protocol 2: Automated Instance Segmentation using an
End-to-End Framework
This describes a generalized workflow for a modern instance segmentation approach like

ConfLUNet.

Input Data: Typically requires a single FLAIR image as input, though multi-contrast inputs are

possible.

Model Architecture: The model is an end-to-end framework, meaning it takes the raw (pre-

processed) image and outputs the final instance masks without intermediate steps like

semantic segmentation followed by clustering.

Training: The model is trained on a dataset where each individual lesion, including those

within confluent regions, has been manually delineated as a separate instance. This ground

truth is crucial for teaching the model to distinguish between merged lesions.

Output: The model outputs a set of individual masks, where each mask corresponds to a

single predicted lesion instance. This directly provides a lesion count and delineation for

each instance, avoiding the pitfalls of connected components analysis.

Visualizations
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Input & Pre-processing

Segmentation Core

Post-processing & Output

Multi-contrast MRI
(T1w, T2w, FLAIR)

Pre-processing
(Registration, Normalization,

 Skull Stripping)

Segmentation Model
(e.g., CNN / U-Net)

Semantic Lesion Mask
(Voxel-wise probability map)

Post-processing
(Thresholding, Clustering)

Final Instance Masks
(Separated Lesions)
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A typical automated semantic segmentation workflow.
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Traditional Approach

End-to-End Instance Approach

FLAIR MRI

1. Semantic Segmentation
(Identifies all lesion voxels)

1. Instance Segmentation Model
(Simultaneously finds and separates)

2. Connected Components
(Groups touching voxels)

Output: Merged Lesion Mask

Output: Individual Lesion Masks
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Email: info@benchchem.com or Request Quote Online.

References

1. atc.udg.edu [atc.udg.edu]

2. Computer-Assisted Segmentation of White Matter Lesions in 3D MR images, Using
Support Vector Machine - PMC [pmc.ncbi.nlm.nih.gov]

3. [2505.22537] ConfLUNet: Multiple sclerosis lesion instance segmentation in presence of
confluent lesions [arxiv.org]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b15548174?utm_src=pdf-body-img
https://www.benchchem.com/product/b15548174?utm_src=pdf-custom-synthesis
http://atc.udg.edu/~aoliver/publications/is12.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2528894/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2528894/
https://arxiv.org/abs/2505.22537
https://arxiv.org/abs/2505.22537
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15548174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. An Automated Statistical Technique for Counting Distinct Multiple Sclerosis Lesions - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Segmenting Confluent
Lesions in Multiple Sclerosis MRI]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15548174#challenges-in-segmenting-confluent-
lesions-in-multiple-sclerosis-mri]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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